

# Astatine-211 vs. Iodine-131: A Comparative Guide for Thyroid Cancer Therapy

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A New Dawn in Radionuclide Therapy: Astatine-211 Poised to Revolutionize Treatment for Differentiated Thyroid Cancer, Offering a More Potent Alternative to the Long-Standing Standard, Iodine-131.

For decades, radioactive iodine-131 ([¹³¹l]Nal) has been a cornerstone in the management of differentiated thyroid cancer following thyroidectomy.[1][2][3] Its ability to be selectively absorbed by thyroid cells via the sodium-iodide symporter (NIS) has made it an effective targeted therapy.[4][5][6] However, a subset of patients becomes refractory to ¹³¹l treatment, necessitating the exploration of more potent radionuclides.[1][7] Enter astatine-211 ([²¹¹At]NaAt), a high-energy alpha-emitting halogen with the potential to overcome the limitations of conventional beta-particle therapy.[1][8][9]

This guide provides a comprehensive comparison of astatine-211 and iodine-131, focusing on their physical properties, mechanisms of action, therapeutic efficacy, and safety profiles, supported by preclinical and emerging clinical data.

## Physical and Therapeutic Properties: A Head-to-Head Comparison

Astatine-211 and iodine-131, while both halogens, possess distinct physical characteristics that translate into significantly different therapeutic profiles. The key distinction lies in the type of radiation they emit. Astatine-211 is an alpha-emitter, releasing high-energy alpha particles with



a very short path length, while iodine-131 is a beta-emitter, also releasing gamma radiation.[4]

Property	Astatine-211 ( <sup>211</sup> At)	lodine-131 ( <sup>131</sup> l)
Half-life	7.2 hours[10][11]	8.04 days[5]
Radiation Type	Alpha (α) particles[1][8][9]	Beta ( $\beta^-$ ) particles, Gamma (y) rays[2][3][4]
Particle Energy	5.87 MeV (42%), 7.45 MeV (58%)[11][12]	Average 0.192 MeV ( $\beta^-$ ), 0.364 MeV ( $\gamma$ )
Linear Energy Transfer (LET)	High (~100 keV/μm)[9]	Low (~0.25 keV/μm)[3]
Particle Range in Tissue	50-80 μm[ <del>1</del> 3]	0.6-2 mm[3]
Mechanism of Cell Kill	Dense ionization causing complex, irreparable DNA double-strand breaks[7][9]	Sparser ionization causing single-strand DNA breaks, often repairable

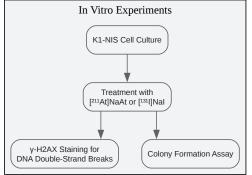
## **Mechanism of Action: The Alpha Advantage**

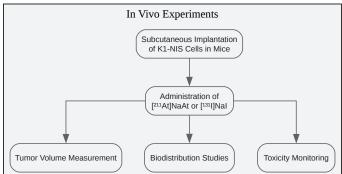
Both astatine-211 and iodine-131 are taken up by thyroid cells through the sodium-iodide symporter (NIS).[6][14] However, the subsequent cellular damage they inflict differs dramatically. The high-energy, short-range alpha particles emitted by astatine-211 deposit a large amount of energy over a very short distance, leading to a high density of ionization within the target cell. This results in complex and difficult-to-repair DNA double-strand breaks, leading to efficient cell death.[7][9]

In contrast, the beta particles from iodine-131 have a longer range and lower energy transfer, causing sparser ionization and primarily single-strand DNA breaks, which are more readily repaired by cancer cells.[5] This fundamental difference in the mechanism of action underpins the superior therapeutic potential of astatine-211, particularly for radioresistant tumors.









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#### Validation & Comparative





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